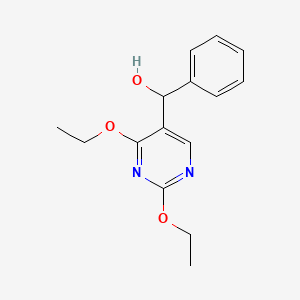

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol

Beschreibung

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is a pyrimidine derivative featuring a central pyrimidine ring substituted with ethoxy groups at the 2- and 4-positions and a phenylmethanol group at the 5-position. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. The compound’s structure combines aromatic (phenyl) and heteroaromatic (pyrimidine) systems, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The ethoxy groups enhance solubility in organic solvents, while the hydroxymethyl group offers a reactive site for further functionalization, such as esterification or oxidation .

Eigenschaften

CAS-Nummer |

92870-46-7 |

|---|---|

Molekularformel |

C15H18N2O3 |

Molekulargewicht |

274.31 g/mol |

IUPAC-Name |

(2,4-diethoxypyrimidin-5-yl)-phenylmethanol |

InChI |

InChI=1S/C15H18N2O3/c1-3-19-14-12(10-16-15(17-14)20-4-2)13(18)11-8-6-5-7-9-11/h5-10,13,18H,3-4H2,1-2H3 |

InChI-Schlüssel |

YMNSJEXAIBBVCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC(=NC=C1C(C2=CC=CC=C2)O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone.

Reduction: Formation of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol derivatives.

Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

The pyrimidine core is a common scaffold in medicinal and materials chemistry. Substituents on the pyrimidine ring significantly influence physicochemical properties and reactivity. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Ethoxy vs.

- Fluorinated Derivatives: The fluorine atom in [2-(2-Fluoro-phenyl)-pyrimidin-5-yl]-methanol introduces electron-withdrawing effects, altering electronic distribution and binding affinity in biological targets .

- Amino and Morpholino Groups: These substituents (e.g., in ) enhance solubility and hydrogen-bonding capacity, critical for interactions with enzymes or receptors .

Key Observations :

- Biginelli Condensation : Widely used for pyrimidine synthesis, enabling rapid diversification of substituents ().

Biologische Aktivität

(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is a synthetic organic compound notable for its unique structural features, including a pyrimidine ring with ethoxy substitutions and a phenyl group linked to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Structural Overview

The molecular structure of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can be represented as follows:

This structure comprises:

- A pyrimidine ring substituted at positions 2 and 4 with ethoxy groups.

- A phenyl group attached at position 5 via a methanol linkage.

Synthesis Methods

The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can be accomplished through various chemical reactions, including:

- Nucleophilic substitution reactions involving pyrimidine derivatives.

- Reduction reactions of corresponding carbonyl compounds using reducing agents like lithium aluminum hydride.

These methods highlight the versatility in producing this compound for further biological evaluations.

Antimicrobial Activity

Research indicates that compounds structurally similar to (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol exhibit significant antimicrobial properties. For instance, related pyrimidine derivatives have demonstrated efficacy against various bacterial strains. A comparative analysis of similar compounds is shown below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-methylpyrimidine | Ethoxy and methyl substitutions | Antimicrobial |

| 2-Amino-4-(phenyl)thiazole | Thiazole ring with phenyl substitution | Anticancer |

| 5-(Phenyl)-1H-pyrrole | Pyrrole ring with phenyl group | Neuroprotective |

Antiviral and Anticancer Properties

In addition to antimicrobial activity, studies have suggested that (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol may possess antiviral and anticancer properties. Research focusing on similar pyrimidine-based compounds has reported their effectiveness in inhibiting cell proliferation in various cancer cell lines. For example, derivatives of pyrimidine have been evaluated for their ability to inhibit specific protein kinases involved in cancer progression.

Case Studies

-

Anticancer Evaluation

A study explored the synthesis and biological evaluation of new pyrimidine-based compounds, including (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol , demonstrating significant cytotoxicity against human cancer cell lines. Molecular docking studies indicated strong binding affinities to targets involved in cell cycle regulation. -

Antimicrobial Screening

In another investigation, the antimicrobial activity of various pyrimidine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions enhanced the antibacterial potency of these compounds.

The mechanism by which (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol exerts its biological effects is hypothesized to involve:

- Inhibition of enzyme activity , particularly those involved in nucleotide synthesis.

- Disruption of cell membrane integrity in microbial pathogens.

These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.